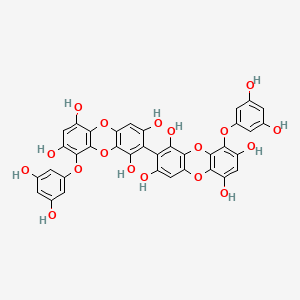
8,8'-Bieckol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8,8'-Bieckol is a natural product found in Ecklonia cava with data available.
Applications De Recherche Scientifique
Anti-Inflammatory Effects
8,8'-Bieckol has been extensively studied for its anti-inflammatory properties. Research indicates that it effectively suppresses the production of key inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and interleukin-6 (IL-6) in macrophages. The mechanism involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway and reduction of reactive oxygen species (ROS) production.
Case Study: Macrophage Studies
- Study Design : Investigated the effects of this compound on lipopolysaccharide (LPS)-stimulated primary macrophages and RAW 264.7 cells.
- Findings :
Antioxidant Activity
The antioxidant capacity of this compound has been demonstrated through various assays showing strong radical scavenging effects and significant reducing power. This suggests its potential for protecting cells from oxidative stress.
Data Table: Antioxidant Properties
| Property | Measurement |
|---|---|
| Radical Scavenging Activity | Strong (specific values not provided) |
| Reducing Power | Significant (specific values not provided) |
Neuroprotective Effects
Recent studies have highlighted the potential of this compound as a neuroprotective agent, particularly in relation to Alzheimer's disease. It has been shown to inhibit both β-secretase (BACE1) and acetylcholinesterase (AChE), which are crucial targets in Alzheimer's therapy.
Case Study: Inhibition of BACE1 and AChE
- Study Design : Evaluated the inhibitory effects of various phlorotannins on BACE1 and AChE.
- Findings :
Antiallergic Effects
Studies have also indicated that this compound possesses antiallergic properties. It has been shown to suppress ear swelling induced by chemical agents in animal models.
Data Table: Antiallergic Effects
| Agent Induced | Swelling Suppression |
|---|---|
| TPA | Significant suppression observed |
| OXA | Significant suppression observed |
Propriétés
Numéro CAS |
89445-12-5 |
|---|---|
Formule moléculaire |
C36H22O18 |
Poids moléculaire |
742.5 g/mol |
Nom IUPAC |
9-(3,5-dihydroxyphenoxy)-2-[9-(3,5-dihydroxyphenoxy)-1,3,6,8-tetrahydroxydibenzo-p-dioxin-2-yl]dibenzo-p-dioxin-1,3,6,8-tetrol |
InChI |
InChI=1S/C36H22O18/c37-11-1-12(38)4-15(3-11)49-29-19(43)7-21(45)31-35(29)53-33-23(51-31)9-17(41)25(27(33)47)26-18(42)10-24-34(28(26)48)54-36-30(20(44)8-22(46)32(36)52-24)50-16-5-13(39)2-14(40)6-16/h1-10,37-48H |
Clé InChI |
FHYNTHBAMAEFJB-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C=C1O)OC2=C(C=C(C3=C2OC4=C(O3)C=C(C(=C4O)C5=C(C6=C(C=C5O)OC7=C(O6)C(=C(C=C7O)O)OC8=CC(=CC(=C8)O)O)O)O)O)O)O |
SMILES canonique |
C1=C(C=C(C=C1O)OC2=C(C=C(C3=C2OC4=C(O3)C=C(C(=C4O)C5=C(C6=C(C=C5O)OC7=C(O6)C(=C(C=C7O)O)OC8=CC(=CC(=C8)O)O)O)O)O)O)O |
Key on ui other cas no. |
89445-12-5 |
Synonymes |
8,8'-bieckol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















